molecular formula C23H23ClN2O3S B2820127 4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone CAS No. 339019-19-1

4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone

Cat. No.: B2820127
CAS No.: 339019-19-1
M. Wt: 442.96
InChI Key: SBEARPUPHBSXNJ-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline core, which is a common scaffold in many biologically active molecules, and a sulfone group, known for its stability and ability to participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Sulfone Group: The sulfone group is introduced via oxidation of a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Chlorobenzyl and Dimethylphenoxy Groups: These groups are introduced through nucleophilic substitution reactions, where the quinazoline core reacts with 4-chlorobenzyl chloride and 2,3-dimethylphenol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions, although this is less common due to the stability of the sulfone.

    Reduction: The sulfone can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Corresponding sulfide derivatives.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone can be used as a building block for the synthesis of more complex molecules. Its stable sulfone group and reactive aromatic rings make it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmacophore in drug design. The quinazoline core is known for its presence in various therapeutic agents, including anticancer and antiviral drugs. The sulfone group can enhance the metabolic stability and bioavailability of the compound.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as high thermal stability or resistance to oxidative degradation. It could also serve as a precursor for the synthesis of specialty chemicals used in various applications.

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinazoline core might interact with nucleotide-binding sites, while the sulfone group could participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline: Lacks the sulfone group, which may affect its stability and reactivity.

    4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide: Contains a sulfide group instead of a sulfone, making it more susceptible to oxidation.

    4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-quinazoline: Lacks the tetrahydro structure, which could influence its biological activity and solubility.

Uniqueness

The presence of both the sulfone group and the quinazoline core in 4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone makes it unique. The sulfone group provides stability and resistance to metabolic degradation, while the quinazoline core offers potential biological activity. This combination of features can make the compound particularly valuable in drug design and materials science.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-15-6-5-9-21(16(15)2)29-22-19-7-3-4-8-20(19)25-23(26-22)30(27,28)14-17-10-12-18(24)13-11-17/h5-6,9-13H,3-4,7-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEARPUPHBSXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC(=NC3=C2CCCC3)S(=O)(=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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